XLogP3-AA Lipophilicity Advantage: 0.5 Log Unit Lower than 5-Chloro Analog
The computed XLogP3-AA value for (5-Fluoropyridin-2-YL)methanesulfonamide is -0.5, which is 0.5 log units lower than its direct 5-chloro analog (XLogP3-AA = 0) [1][2]. This indicates significantly higher hydrophilicity, which can improve aqueous solubility and reduce non-specific protein binding. In contrast, the 5-bromo and 5-unsubstituted analogs are expected to be substantially more lipophilic based on halogen class trends.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.5 |
| Comparator Or Baseline | (5-Chloropyridin-2-YL)methanesulfonamide: XLogP3-AA = 0; (5-Bromopyridin-2-YL)methanesulfonamide: Data unavailable (expected >0 based on halogen trend); (Pyridin-2-YL)methanesulfonamide: Data unavailable |
| Quantified Difference | ΔXLogP3-AA = -0.5 vs. 5-chloro analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.5 log unit lower XLogP directly translates to a 3.16-fold lower octanol-water partition coefficient, making this the preferred fragment when optimizing lead compounds for solubility-limited bioavailability.
- [1] PubChem. (2025). Compound Summary for CID 104643375: (5-Fluoropyridin-2-YL)methanesulfonamide. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 112639871: (5-Chloropyridin-2-YL)methanesulfonamide. National Library of Medicine. View Source
